UV-Vis Blue-Shift vs. o-Chloranil Enables Selective Photoexcitation
o-Fluoranil exhibits a significant hypsochromic shift in its π→π* absorption maximum compared to its closest structural analog, o-chloranil (tetrachloro-o-benzoquinone). In CCl4 solution, the λmax(π,π*) of o-fluoranil is 407 nm (ε = 1080 L·mol⁻¹·cm⁻¹), whereas o-chloranil absorbs at 445 nm (ε = 1900 L·mol⁻¹·cm⁻¹), representing a 38 nm blue-shift and a 43% lower molar absorptivity [1]. The n→π* transition shows the opposite trend: o-fluoranil absorbs at 547.5 nm (ε = 18 L·mol⁻¹·cm⁻¹) vs. 537 nm (ε = 55 L·mol⁻¹·cm⁻¹) for o-chloranil [1].
| Evidence Dimension | π→π* Absorption Maximum and Molar Absorptivity |
|---|---|
| Target Compound Data | λmax(π,π*) = 407 nm; εmax = 1080 L·mol⁻¹·cm⁻¹ (CCl4) |
| Comparator Or Baseline | o-Chloranil: λmax(π,π*) = 445 nm; εmax = 1900 L·mol⁻¹·cm⁻¹ (CCl4) |
| Quantified Difference | Δλmax = −38 nm; Δε = −820 L·mol⁻¹·cm⁻¹ (−43% relative intensity) |
| Conditions | CCl4 solution at ambient temperature; UV-Vis absorption spectroscopy |
Why This Matters
The 38 nm blue-shift of o-fluoranil's π→π* band permits selective excitation using standard Hg-arc or LED sources that would simultaneously excite o-chloranil, enabling wavelength-orthogonal photochemical workflows in multi-quinone reaction systems.
- [1] Kumar, V.; Lemal, D. M. Photochemistry of o-Fluoranil. J. Org. Chem. 2012, 77, 5017–5021. View Source
